An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine
An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N²-benzoyl-guanosine, a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical properties, provides hypothetical yet representative experimental protocols for its synthesis and purification, and illustrates its role in automated DNA/RNA synthesis.
Core Chemical Structure and Properties
5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is a modified guanosine (B1672433) nucleoside extensively protected for use in solid-phase oligonucleotide synthesis. The protecting groups serve distinct functions:
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5'-O-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl. Its removal allows for the stepwise addition of subsequent nucleotides in the 3' to 5' direction of synthesis. Its hydrophobicity also aids in purification.
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2'-O-TBDMS (tert-butyldimethylsilyl): A base-labile silyl (B83357) ether protecting the 2'-hydroxyl group. This is crucial for RNA synthesis to prevent isomerization and side reactions at this position. For DNA synthesis, this position is a hydrogen.
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N²-Benzoyl (Bz): A base-labile amide protecting the exocyclic amine of the guanine (B1146940) base. This prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps.
The systematic name for this compound is N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[tert-butyl(dimethyl)silyl]guanosine.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 109464-23-5 (for the 2'-deoxy analog, N²-Benzoyl-5'-O-DMT-2'-deoxyguanosine) | [1] |
| Molecular Formula | C₄₄H₄₉N₅O₇Si (for the related N-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine) | [2] |
| Molecular Weight | ~788 g/mol (calculated for the guanosine derivative) | [2] |
| Purity (typical) | ≥95% | [3] |
| Appearance | White to off-white foam or powder | |
| Storage Conditions | -20°C, protect from light and moisture |
Synthetic Workflow
The synthesis of 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is a multi-step process involving the sequential protection of the different functional groups of the guanosine nucleoside. The overall workflow is depicted below.
Caption: Synthetic pathway for 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine.
Experimental Protocols
The following are detailed, representative methodologies for the key synthetic and purification steps.
Synthesis of N²-Benzoyl-Guanosine
This procedure involves the transient protection of the hydroxyl groups with trimethylsilyl (B98337) chloride, followed by benzoylation of the exocyclic amine.
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Transient Silylation: Co-evaporate guanosine with anhydrous pyridine (B92270) and then dissolve in dry pyridine. Add trimethylchlorosilane and stir for 1-2 hours at room temperature.[4]
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Benzoylation: Cool the mixture to 0°C and add benzoyl chloride dropwise. Allow the reaction to stir for 2-4 hours.[4]
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Deprotection of Hydroxyls: Quench the reaction with water, followed by the addition of aqueous ammonia (B1221849) to remove the silyl protecting groups.[4]
-
Purification: Partition the reaction mixture between dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. The product can be purified by silica (B1680970) gel chromatography.[4]
Synthesis of 5'-O-DMT-N²-Benzoyl-Guanosine
This step selectively protects the 5'-hydroxyl group.
-
Drying: Dry N²-Benzoyl-Guanosine by co-evaporation with anhydrous pyridine.
-
Tritylation: Dissolve the dried starting material in anhydrous pyridine and cool to 0°C. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir for several hours.[5]
-
Quenching and Work-up: Quench the reaction with methanol (B129727). Concentrate the mixture and partition between a suitable organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate.[5]
-
Purification: Purify the product by silica gel chromatography, eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to prevent detritylation.[5]
Synthesis of 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine
This is a selective silylation of the 2'-hydroxyl group.
-
Drying: Co-evaporate 5'-O-DMT-N²-Benzoyl-Guanosine with anhydrous pyridine and then dissolve in anhydrous tetrahydrofuran (B95107) (THF).
-
Silylation: Add N,N-diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically stirred for 24 hours at room temperature.[6] An organocatalyst can be used to improve the selectivity for the 2'-position.[6][7]
-
Quenching and Work-up: Quench the reaction with methanol and evaporate the solvents. Redissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate and brine.
-
Purification: The desired 2'-O-TBDMS isomer is separated from the 3'-O-TBDMS isomer and any di-silylated product by silica gel chromatography.
Purification and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.
-
Column: A reverse-phase C18 column is typically used.[6]
-
Mobile Phase: A binary gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is employed.
-
Detection: UV detection at 254 nm is suitable for nucleosides.[8][9]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the retention time. The purity is determined by the relative area of the product peak.
Application in Oligonucleotide Synthesis
5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is typically converted to its 3'-phosphoramidite derivative to be used in automated solid-phase oligonucleotide synthesis. The logical workflow for its incorporation into a growing oligonucleotide chain is as follows:
Caption: Role in the solid-phase oligonucleotide synthesis cycle.
This protected guanosine derivative, as a phosphoramidite, is a key reagent in the "Coupling" step. After the synthesis is complete, a final deprotection step removes the benzoyl, TBDMS, and other protecting groups from the oligonucleotide, which is then cleaved from the solid support and purified.
References
- 1. scbt.com [scbt.com]
- 2. N-Benzoyl-5'-O-(bis(4-methoxyphenyl)(phenyl)methyl)-2'-O-(tert-butyl(dimethyl)silyl)adenosine | C44H49N5O7Si | CID 13871229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
